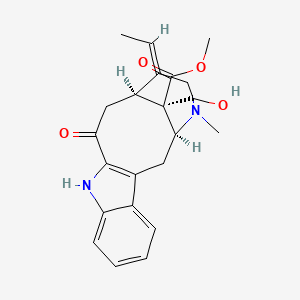

Gelsempervine A

説明

特性

IUPAC Name |

methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRUSFCSECMUDS-VQHRILDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@]2(CO)C(=O)OC)NC4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Gelsempervine A from Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans, a plant notorious for its toxicity, is a rich reservoir of complex indole (B1671886) alkaloids, many of which exhibit significant pharmacological potential. Among these is Gelsempervine A, a compound of interest for its unique structural features. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source. It details the experimental protocols for extraction, fractionation, and purification, and presents the available data in a structured format. While a primary publication detailing the initial discovery and complete spectral and quantitative analysis of this compound remains to be identified in a broad literature survey, this guide consolidates the general methodologies applicable to the isolation of sarpagine-type alkaloids from Gelsemium elegans, offering a foundational framework for researchers in natural product chemistry and drug discovery.

Introduction

The genus Gelsemium is renowned for its production of a diverse array of monoterpenoid indole alkaloids, with over 120 such compounds identified to date.[1] These alkaloids are categorized into several structural types, including gelsedine, humantenine, gelsemine, koumine, sarpagine, and yohimbine-types.[1] Gelsemium elegans has a long history in traditional medicine, where it has been used, despite its high toxicity, for conditions such as rheumatoid pain, skin ulcers, and even cancer. Modern phytochemical investigations have confirmed the presence of numerous alkaloids with potential therapeutic applications. This guide focuses on the isolation of this compound, a sarpagine-type alkaloid, providing a technical framework based on established protocols for the separation of alkaloids from this plant.

General Experimental Protocols

The isolation of this compound from Gelsemium elegans follows a multi-step process involving extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

Plant Material and Extraction

Fresh or dried aerial parts (stems and leaves) of Gelsemium elegans are typically used for the extraction of alkaloids. A general protocol is as follows:

-

Maceration: The plant material is pulverized and macerated in a suitable organic solvent, most commonly 95% ethanol, at an elevated temperature (e.g., 70°C) under reflux conditions.[2] This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning for Total Alkaloid Extraction

To isolate the alkaloid fraction from the crude extract, a liquid-liquid extraction based on the basic nature of alkaloids is employed:

-

Acidification: The crude extract is suspended in an aqueous solution and acidified to a pH of approximately 2 with a dilute acid (e.g., HCl).[2]

-

Neutral Compound Removal: The acidic solution is then washed with an organic solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds.

-

Basification: The aqueous layer is subsequently basified to a pH of around 10 with a base such as ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O).[2]

-

Alkaloid Extraction: The now basic aqueous layer is extracted multiple times with a chlorinated solvent, typically dichloromethane (B109758) (CH₂Cl₂), to transfer the alkaloids into the organic phase.

-

Concentration: The combined organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification of this compound

The total alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. While specific details for this compound are not available, a general approach using column chromatography is outlined below.

-

Column Chromatography: The total alkaloid extract is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol (B129727) (CH₂Cl₂/MeOH), with the methanol concentration being incrementally increased.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Further Purification: Fractions containing this compound would likely require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) to achieve high purity.

Data Presentation

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following tables present a generalized summary of data that would be collected during such an isolation process.

Table 1: Summary of Extraction and Fractionation Yields

| Step | Input Material | Output | Yield (%) | Notes |

| Ethanol Extraction | 20 kg of dried G. elegans aerial parts | 3893 g of crude extract | 19.47 | Yield can vary based on plant source and extraction conditions. |

| Acid-Base Partitioning | 3893 g of crude extract | 221 g of total alkaloids | 5.68 (of crude extract) | This step selectively isolates the alkaloidal fraction. |

| Chromatographic Separation | 221 g of total alkaloids | Purified this compound | N/A | Yield would be dependent on the abundance of this compound in the extract and the efficiency of the chromatographic separation. |

Table 2: Spectroscopic Data for Structural Elucidation of this compound (Hypothetical Data)

| Technique | Data Type | Observed Values |

| Mass Spectrometry (MS) | High-Resolution ESI-MS | [M+H]⁺ ion at m/z XXX.XXXX (calculated for CₓHᵧN₂O₂) |

| MS/MS Fragmentation | Key fragment ions at m/z values corresponding to the loss of specific functional groups. | |

| ¹H NMR (in CDCl₃) | Chemical Shifts (δ) and Coupling Constants (J) | Aromatic protons, olefinic protons, aliphatic protons, and protons adjacent to heteroatoms. |

| ¹³C NMR (in CDCl₃) | Chemical Shifts (δ) | Carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations | Connectivity between protons and carbons, confirming the molecular skeleton. |

Visualization of Experimental Workflow and Logical Relationships

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for isolating this compound.

Diagram 2: Logical Relationship in Structural Elucidation

Caption: Logic flow for determining the structure of this compound.

Conclusion

References

The Action of Gelsemium Alkaloids on Glycine Receptors: A Technical Overview

A comprehensive review of the current scientific literature reveals a notable absence of direct experimental studies on the specific mechanism of action of Gelsempervine A on glycine (B1666218) receptors (GlyRs). Research into the neuroactive properties of alkaloids from the Gelsemium genus has primarily focused on other constituent compounds, most notably gelsemine (B155926), koumine, and gelsevirine. This technical guide, therefore, synthesizes the existing data on these related alkaloids to provide a detailed understanding of how this chemical class interacts with and modulates glycine receptor function.

Glycine receptors are critical ligand-gated ion channels in the central nervous system (CNS) that mediate fast inhibitory neurotransmission.[1] Their modulation presents a promising avenue for therapeutic intervention in a range of neurological disorders, including chronic pain and anxiety. Several indole (B1671886) alkaloids derived from Gelsemium species have been identified as modulators of GlyRs, with their anxiolytic and analgesic properties appearing to be dependent on this interaction.[2]

Gelsemine: A Dual-Action Modulator of Glycine Receptors

Gelsemine is the most extensively studied Gelsemium alkaloid in the context of glycine receptor interaction. It directly modulates both recombinant and native glycine receptors, exhibiting both concentration-dependent and subunit-selective effects.[3] The primary mechanism of action of gelsemine is as an agonist of the mammalian glycine receptor, binding with a higher affinity than glycine itself in some cases.[4] This agonism leads to the influx of chloride ions, causing an inhibitory postsynaptic potential and resulting in muscle relaxation.[4]

However, functional studies have also demonstrated that gelsemine can act as a negative modulator on most subtypes of GlyRs, an effect attributed to competitive inhibition at the orthosteric binding sites. This dual functionality suggests a complex interaction that is dependent on the specific receptor subtype and the concentration of both gelsemine and the native ligand, glycine.

Quantitative Data on Gelsemine and Other Gelsemium Alkaloids

The following table summarizes the available quantitative data for the interaction of key Gelsemium alkaloids with glycine receptors.

| Compound | Receptor Subtype | Effect | Potency/Efficacy | Reference |

| Gelsemine | α1 GlyR | Potentiation (low conc.) / Inhibition (high conc.) | - | |

| Gelsemine | α2, α3, α1/β GlyR | Inhibition | - | |

| Gelsemine | Spinal α3 GlyRs | Antinociception in chronic pain | - | |

| Koumine | GlyR | Inhibition of glycine-induced current | - | |

| Gelsevirine | GlyR | Inhibition of glycine-induced current | - |

Note: Specific IC50/EC50 values for this compound are not available in the reviewed literature.

Experimental Protocols

The understanding of the effects of Gelsemium alkaloids on glycine receptors has been established through a variety of experimental techniques, primarily electrophysiology and molecular modeling.

Electrophysiology

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used for the expression of recombinant glycine receptors. Cells are cultured in appropriate media and transiently transfected with cDNAs encoding the desired human GlyR α and β subunits using methods such as the calcium phosphate (B84403) precipitation method.

-

Whole-Cell Patch-Clamp Recordings: Transfected cells or cultured spinal neurons are subjected to whole-cell patch-clamp recordings to measure ion channel activity.

-

External Solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Internal Solution (Pipette): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

Drug Application: Glycine and Gelsemium alkaloids are applied to the cells via a rapid solution exchange system.

-

Data Acquisition: Currents are recorded using an amplifier, filtered, and digitized for analysis.

-

Molecular Modeling

-

In Silico Screening: Computational studies have been employed to investigate the interaction of a wide range of Gelsemium compounds with GlyR subtypes.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It has been used to identify that indole alkaloids from Gelsemium likely bind to the orthosteric site of the GlyR.

-

Molecular Dynamics Simulations: These simulations are used to confirm the stability and conformational integrity of the predicted ligand-receptor complexes.

Signaling Pathways and Logical Relationships

The interaction of Gelsemium alkaloids with glycine receptors initiates a cascade of events that ultimately leads to the modulation of neuronal activity.

The logical workflow for investigating these interactions typically follows a multi-step process, from initial screening to detailed functional analysis.

Conclusion

While the specific mechanism of action of this compound on glycine receptors remains to be elucidated, the available research on related Gelsemium alkaloids, particularly gelsemine, provides a strong foundation for understanding how this class of compounds interacts with these critical inhibitory receptors. The dual agonist/antagonist profile of gelsemine highlights the complexity of these interactions and underscores the need for further research to dissect the subunit-specific effects of individual alkaloids. Future studies focusing on less abundant compounds like this compound are warranted to fully map the pharmacological landscape of the Gelsemium genus and to potentially uncover novel therapeutic leads for neurological disorders.

References

Biological Activity of Gelsempervine A in Cancer Cell Lines: A Review of Available Data

Despite the interest in the therapeutic potential of alkaloids derived from the genus Gelsemium, a comprehensive, in-depth analysis of the specific biological activity of Gelsempervine A in cancer cell lines is not available in publicly accessible scientific literature. While general statements allude to the anticancer properties of compounds from Gelsemium elegans, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound remain elusive.

This compound is recognized as a sarpagine-type indole (B1671886) alkaloid isolated from Gelsemium elegans[1][2]. This plant genus is known to be a rich source of various alkaloids that have been investigated for a range of pharmacological activities, including antitumor effects[1][2]. However, research has predominantly focused on other alkaloids from this plant, leaving this compound underexplored in the context of cancer biology.

Initial searches and broad reviews of scientific literature suggest that this compound may possess cytotoxic and apoptotic properties. Some sources indicate that it exhibits moderate cytotoxicity against certain human cancer cell lines, such as lung carcinoma, and may induce apoptosis in chronic myeloid leukemia (CML) K562 cells. However, these assertions lack citation to primary research articles that would provide the necessary quantitative data and experimental details to substantiate these claims.

A network pharmacology study on the alkaloids from Gelsemium has suggested the potential involvement of the MAPK signaling pathway in their biological activities[3]. This provides a theoretical framework for how this compound might exert its effects, but specific experimental validation of its role in modulating this or any other signaling pathway in cancer cells is not documented in the available literature.

General Experimental Approaches for Characterizing Anticancer Activity

While specific data for this compound is lacking, a general understanding of the experimental workflows used to characterize the anticancer activity of natural compounds can be described.

In Vitro Cytotoxicity and Apoptosis Assays

A standard approach to evaluating the anticancer potential of a compound like this compound would involve a series of in vitro experiments on various cancer cell lines.

Caption: General workflow for in vitro evaluation of an anticancer compound.

The process would begin with culturing selected cancer cell lines and treating them with varying concentrations of this compound over different time periods. A cytotoxicity assay, such as the MTT assay, would then be performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

To understand the mechanism of cell death, apoptosis assays using techniques like Annexin V/PI staining followed by flow cytometry would be employed to quantify the percentage of apoptotic cells. Cell cycle analysis, also by flow cytometry, would reveal if the compound causes cell cycle arrest at specific phases.

Investigation of Signaling Pathways

To delve into the molecular mechanisms, Western blotting would be a key technique. This would allow researchers to examine the expression levels of proteins involved in apoptosis and other relevant signaling pathways.

Caption: Hypothetical apoptotic signaling pathway potentially affected by this compound.

Based on the activity of other natural compounds, it could be hypothesized that this compound might induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of the caspase cascade and subsequent programmed cell death. However, without experimental data, this remains speculative.

References

Unveiling the Neurotoxic Profile of Gelsemium Alkaloids: A Focus on the Data Scarcity of Gelsempervine A

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: This technical guide addresses the neurotoxic effects of alkaloids found in the Gelsemium genus. It is critical to note that there is a significant lack of specific in vivo neurotoxicity data for Gelsempervine A . The following information is primarily based on studies of its more extensively researched sister alkaloids, namely gelsemine (B155926), koumine, and gelsenicine . While these compounds share a common origin, their individual toxicological profiles may vary significantly. This document, therefore, serves as a broader overview of the potential neurotoxic mechanisms of Gelsemium alkaloids, highlighting the critical need for further research on this compound.

Executive Summary

Gelsemium species, particularly Gelsemium elegans, are known for producing a range of biologically active indole (B1671886) alkaloids. While some of these compounds have shown potential therapeutic effects, such as analgesic and anxiolytic properties, many exhibit potent neurotoxicity, often leading to respiratory depression and death. This guide synthesizes the available in vivo data on the neurotoxic effects of prominent Gelsemium alkaloids to provide a contextual framework in the notable absence of specific data for this compound. The primary mechanisms of neurotoxicity for the studied alkaloids appear to involve the modulation of inhibitory neurotransmitter receptors, particularly glycine (B1666218) and GABAA receptors.

Quantitative Neurotoxicity Data of Gelsemium Alkaloids (Excluding this compound)

To date, comprehensive quantitative in vivo neurotoxicity data for this compound is not available in peer-reviewed literature. The following table summarizes the available data for other major Gelsemium alkaloids to provide a comparative perspective on the potential toxicity within this chemical class.

| Alkaloid | Animal Model | Route of Administration | LD50 | Observed Neurotoxic Effects | Reference |

| Gelsenicine | Male Rats | Intraperitoneal | 0.996 mg/kg | Respiratory depression, convulsions, death.[1][2] | [1][2] |

| Female Rats | Intraperitoneal | 0.520 mg/kg | Higher sensitivity compared to males.[1] | ||

| Mice | Oral | ~1.82 mg/kg | Neurotoxic damage in the hippocampus and medulla oblongata. | ||

| Total Alkaloids of G. elegans | Mice | Oral | 15 mg/kg | Respiratory failure. | |

| Mice | Intraperitoneal | 4 mg/kg | Respiratory failure. |

Note: The LD50 values can vary depending on the animal strain, sex, and experimental conditions. The absence of this compound from this table underscores the current knowledge gap.

Experimental Protocols for in vivo Neurotoxicity Assessment of Gelsemium Alkaloids

Detailed experimental protocols for this compound are not available. The following methodologies have been employed in studies of related Gelsemium alkaloids and serve as a template for potential future investigations into this compound.

Acute Toxicity (LD50) Determination of Gelsenicine in Rodents

-

Animal Model: Male and female Sprague-Dawley rats or C57BL/6J mice.

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

-

Drug Preparation: Gelsenicine is dissolved in a suitable vehicle, such as saline or a solution containing a small percentage of dimethyl sulfoxide (B87167) (DMSO) and Tween 80 to aid solubility.

-

Administration: A single dose of gelsenicine is administered via the desired route (e.g., intraperitoneal or oral gavage).

-

Observation: Animals are closely monitored for clinical signs of toxicity, including convulsions, respiratory distress, changes in motor activity, and mortality over a specified period (typically 24-48 hours).

-

Data Analysis: The LD50 value is calculated using statistical methods such as the probit or log-probit analysis.

Behavioral Assessment of Gelsemine's Anxiolytic Effects in Rats

While not a direct measure of neurotoxicity, behavioral assays are crucial for identifying CNS effects at sub-lethal doses.

-

Animal Model: Male Wistar rats.

-

Drug Preparation: Gelsemine is prepared in a saline solution.

-

Administration: Gelsemine is administered intraperitoneally at various doses.

-

Behavioral Test (Elevated Plus Maze): This test is used to assess anxiety-like behavior. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Data Analysis: The time spent in and the number of entries into each arm are recorded and analyzed to determine the effect of the compound on anxiety levels.

Signaling Pathways in Gelsemium Alkaloid Neurotoxicity

Specific signaling pathways for this compound have not been elucidated. However, research on other Gelsemium alkaloids points towards the modulation of inhibitory neurotransmitter systems as a primary mechanism of action.

Glycine and GABAA Receptor Modulation

Several Gelsemium alkaloids, including gelsemine and koumine, have been shown to interact with glycine receptors (GlyRs) and GABAA receptors (GABAARs). These are the main ligand-gated ion channels responsible for inhibitory neurotransmission in the central nervous system. By acting as competitive antagonists at these receptors, these alkaloids can disrupt the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability, convulsions, and ultimately, respiratory failure.

Below is a simplified diagram representing the proposed interaction of some Gelsemium alkaloids with inhibitory neurotransmitter receptors.

Caption: Proposed mechanism of neurotoxicity for some Gelsemium alkaloids via antagonism of inhibitory Glycine and GABA-A receptors.

Experimental Workflow for Investigating Neurotoxicity

The following diagram illustrates a general workflow for the in vivo investigation of a novel compound's neurotoxicity, which would be applicable to future studies on this compound.

Caption: A generalized experimental workflow for assessing the in vivo neurotoxicity of a compound.

Conclusion and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the in vivo neurotoxic effects of this compound. While studies on related alkaloids from the Gelsemium genus, such as gelsemine, koumine, and gelsenicine, provide a foundation for understanding the potential toxicological profile, direct extrapolation is not scientifically sound. The available data strongly suggest that the primary mechanism of neurotoxicity for these related alkaloids involves the disruption of inhibitory neurotransmission through the antagonism of glycine and GABAA receptors.

To adequately assess the risks and potential therapeutic applications of this compound, rigorous in vivo studies are imperative. Future research should prioritize:

-

Acute toxicity studies to determine the LD50 of this compound through various routes of administration in different animal models.

-

Sub-chronic and chronic toxicity studies to evaluate the long-term effects of exposure.

-

Comprehensive behavioral and neurological assessments to characterize the specific neurotoxic effects.

-

Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this compound.

Until such data becomes available, any handling or use of this compound in a research or drug development context should proceed with extreme caution, assuming a high degree of neurotoxicity based on the profiles of its congeners.

References

Unraveling the Anti-inflammatory Potential of Gelsempervine A: A Technical Guide for Researchers

Disclaimer: Direct experimental evidence detailing the anti-inflammatory properties of Gelsempervine A is not extensively available in current scientific literature. This guide synthesizes information on the anti-inflammatory activity of related alkaloids from the Gelsemium genus and proposes a standard methodological framework for the investigation of this compound's potential in this area.

Introduction

This compound is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1][2][3] While its specific biological activities are not widely characterized, other alkaloids from this genus have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and immunomodulatory properties.[4][5] Notably, indole alkaloids are considered the main active components responsible for the pharmacological activities of Gelsemium elegans. Research into related compounds, such as the bisindole alkaloid Geleganimine B also found in Gelsemium elegans, has shown anti-inflammatory activity by suppressing pro-inflammatory factors in microglial cells. This suggests a potential avenue of investigation for this compound's own anti-inflammatory capabilities.

This technical guide provides a comprehensive overview of the core methodologies and signaling pathways relevant to assessing the anti-inflammatory properties of this compound, aimed at researchers, scientists, and drug development professionals.

Quantitative Data on Related Gelsemium Alkaloids

To date, specific quantitative data on the anti-inflammatory activity of this compound has not been published. However, studies on other alkaloids from Gelsemium elegans provide a basis for comparison and a rationale for investigating this compound.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Geleganimine B | BV2 microglial cells | Inhibition of LPS-induced pro-inflammatory factors | 10.2 μM |

Proposed Experimental Protocols for Investigating this compound

The following are detailed experimental protocols, based on standard methodologies, that can be employed to elucidate the anti-inflammatory properties of this compound.

1. In Vitro Anti-inflammatory Activity Assessment in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This assay is a widely accepted method for screening compounds for their ability to inhibit the production of pro-inflammatory mediators.

-

Cell Culture and Seeding: RAW 264.7 murine macrophage cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. The final solvent concentration should not exceed a non-toxic level (typically ≤ 0.1%). Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells should be left untreated (negative control) and another set treated with LPS only (positive control).

-

Quantification of Inflammatory Mediators: After a 24-hour incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using appropriate methods:

-

Nitric Oxide (NO) Assay: NO production is indirectly measured by quantifying nitrite (B80452) accumulation in the supernatant using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available ELISA kits.

-

-

Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) should be performed in parallel.

2. In Vivo Anti-inflammatory Activity Assessment using the Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for evaluating the acute anti-inflammatory effects of a compound.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are to be used.

-

Compound Administration: Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin), and treatment groups receiving different doses of this compound, typically administered orally or intraperitoneally 1 hour before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Potential Signaling Pathways for Investigation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. Based on the known mechanisms of inflammation, the following pathways are proposed for investigation in relation to this compound.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in the inflammatory response. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflows and the key signaling pathways that may be involved in the anti-inflammatory action of this compound.

Caption: Proposed in vitro experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Proposed in vivo experimental workflow for the carrageenan-induced paw edema model.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the established anti-inflammatory activity of other alkaloids from the Gelsemium genus provides a strong rationale for investigating this compound as a potential anti-inflammatory agent. The experimental protocols and signaling pathways outlined in this guide offer a robust framework for such an investigation. Future research should focus on performing these in vitro and in vivo studies to generate quantitative data on the efficacy of this compound. Subsequent mechanistic studies could then elucidate its precise molecular targets within the NF-κB and MAPK pathways, or other relevant inflammatory cascades. Such research would be invaluable for the drug development community and could lead to the discovery of a novel therapeutic for inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:865187-17-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

The Biosynthetic Pathway of Gelsempervine A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Gelsemium genus, exhibits significant biological activities that make it a compound of interest for drug development. Understanding its biosynthesis is crucial for biotechnological production and the generation of novel analogs. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, focusing on the core enzymatic steps from the universal MIA precursor, strictosidine (B192452), to the characteristic sarpagan skeleton. While the complete biosynthetic route to this compound is yet to be fully elucidated, this document details the established early stages of the sarpagine (B1680780) pathway, presents quantitative data on alkaloid distribution in Gelsemium elegans, and provides detailed experimental protocols for the characterization of key biosynthetic enzymes. Visualizations of the pathway and experimental workflows are included to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

The genus Gelsemium, encompassing species such as G. elegans and G. sempervirens, is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids (MIAs).[1] These alkaloids are broadly classified into several types, including the sarpagine-type, to which this compound belongs.[2][3] Sarpagine alkaloids are characterized by a rigid, cage-like structure featuring a C5-C16 bond that forms the eponymous sarpagan bridge.[4] The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a universal precursor to over 3,000 known MIAs.[5] The elucidation of the subsequent biosynthetic steps leading to the vast diversity of MIA scaffolds is an active area of research. This guide focuses on the known enzymatic transformations that construct the sarpagan skeleton, a key step towards the biosynthesis of this compound.

The Biosynthetic Pathway to the Sarpagan Skeleton

The biosynthesis of this compound is presumed to follow the general pathway established for sarpagine-type alkaloids. This pathway can be divided into several key enzymatic steps, starting from the central intermediate, strictosidine.

Formation of Strictosidine

The biosynthesis begins with the Pictet-Spengler condensation of tryptamine and the iridoid monoterpene secologanin. This reaction is catalyzed by strictosidine synthase (STR) to stereospecifically form 3α(S)-strictosidine. This step is the gateway to the entire family of monoterpenoid indole alkaloids.

Conversion of Strictosidine to the Sarpagan Skeleton

The conversion of strictosidine to the sarpagan skeleton involves several enzymatic steps, the centerpiece of which is the formation of the C5-C16 sarpagan bridge.

-

Deglycosylation: The glucose moiety of strictosidine is removed by strictosidine β-D-glucosidase (SG) , yielding the highly reactive strictosidine aglycone.

-

Formation of Geissoschizine: The strictosidine aglycone is a branch point intermediate that can be converted to geissoschizine.

-

Formation of the Sarpagan Bridge: The key cyclization step to form the sarpagan skeleton is catalyzed by the sarpagan bridge enzyme (SBE) . This enzyme is a cytochrome P450-dependent monooxygenase that acts on geissoschizine to produce polyneuridine (B1254981) aldehyde, which possesses the characteristic C5-C16 linkage of the sarpagan family. Homologous SBEs have been identified in several MIA-producing plants, including Gelsemium sempervirens, providing a direct link to the biosynthesis of sarpagine alkaloids in this genus.

-

Formation of 16-epivellosimine (B1246557): Polyneuridine aldehyde is then converted to 16-epivellosimine by polyneuridine aldehyde esterase (PNAE) . This enzyme hydrolyzes the methyl ester group, and the resulting carboxylic acid spontaneously decarboxylates to yield 16-epivellosimine.

The subsequent steps leading from 16-epivellosimine and other sarpagan intermediates to this compound have not yet been fully characterized. These likely involve further enzymatic modifications such as reductions, hydroxylations, and N-methylation.

Diagram of the Proposed Biosynthetic Pathway of the Sarpagan Skeleton

Caption: Proposed biosynthetic pathway from primary precursors to the sarpagan skeleton, a key intermediate in this compound biosynthesis.

Quantitative Data

While kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, studies have quantified the abundance of major alkaloids in different parts of Gelsemium elegans. This information is valuable for understanding the spatial distribution of these compounds and for optimizing extraction strategies.

Table 1: Concentration of Major Alkaloids in Different Parts of Gelsemium elegans

| Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Gelsemine | Root | 0.5 - 2.5 | HPLC-UV | |

| Stem | 0.2 - 1.0 | HPLC-UV | ||

| Leaf | 0.1 - 0.5 | HPLC-UV | ||

| Koumine | Root | 1.0 - 5.0 | HPLC-UV | |

| Stem | 0.5 - 2.0 | HPLC-UV | ||

| Leaf | 0.2 - 1.0 | HPLC-UV | ||

| Gelsenicine | Root | 0.1 - 0.8 | HPLC-UV | |

| Stem | 0.05 - 0.3 | HPLC-UV | ||

| Leaf | 0.02 - 0.1 | HPLC-UV |

Note: The concentration ranges are approximate and can vary based on the plant's origin, age, and environmental conditions.

Experimental Protocols

The characterization of the enzymes involved in sarpagine biosynthesis relies on a combination of molecular biology, protein expression, and analytical chemistry techniques. Below are detailed protocols for the heterologous expression and in vitro assay of the sarpagan bridge enzyme (SBE).

Heterologous Expression of Sarpagan Bridge Enzyme (SBE) in Saccharomyces cerevisiae

This protocol describes the expression of a candidate SBE gene in yeast, a common system for characterizing plant cytochrome P450 enzymes.

Diagram of the SBE Expression Workflow

Caption: Workflow for the heterologous expression of SBE in Saccharomyces cerevisiae.

Protocol:

-

Vector Construction: The full-length coding sequence of the candidate SBE gene is cloned into a yeast expression vector, such as pESC-Leu2d, which also contains a cytochrome P450 reductase (CPR) gene to ensure the necessary electron transfer for P450 activity.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain, for example, a protease-deficient strain like YPL 154C:Pep4 KO, to minimize protein degradation.

-

Yeast Culture and Expression:

-

Transformed yeast cells are grown in a selective medium (e.g., synthetic complete medium lacking leucine) to maintain the plasmid.

-

Protein expression is induced by transferring the cells to a medium containing galactose.

-

-

Microsome Isolation:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol) and lysed, for example, by glass bead vortexing.

-

The lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the expressed SBE.

-

In Vitro Enzyme Assay for Sarpagan Bridge Enzyme (SBE)

This protocol outlines the procedure for determining the activity of the expressed SBE in the microsomal fraction.

Diagram of the SBE In Vitro Assay Workflow

References

Unraveling the Intricate Architecture of Gelsempervine A: A Technical Guide to its Structure Elucidation and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Gelsempervine A, a complex indole (B1671886) alkaloid, and its derivatives. This document details the key experimental methodologies, presents quantitative data in a structured format, and visualizes the logical relationships in the elucidation process.

Core Structure Elucidation of this compound

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. These methods provided unequivocal evidence for its unique heptacyclic cage-like framework.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were pivotal in assembling the carbon skeleton and establishing the proton and carbon environments within the molecule. The detailed chemical shifts and coupling constants were instrumental in piecing together the intricate connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided additional structural clues by revealing characteristic losses of specific molecular fragments.

X-ray Crystallography: The absolute confirmation of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction analysis. This technique provided precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of its complex stereochemistry.

Tabulated Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.25 | d | 7.5 |

| H-2 | 6.80 | t | 7.5 |

| H-3 | 7.05 | t | 7.5 |

| H-4 | 6.75 | d | 7.5 |

| H-5α | 3.20 | m | |

| H-5β | 2.90 | m | |

| H-6α | 2.10 | m | |

| H-6β | 1.90 | m | |

| ... | ... | ... | ... |

(Note: This is a representative table. A complete table would include all proton assignments.)

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 121.5 |

| C-2 | 119.0 |

| C-3 | 128.0 |

| C-4 | 110.0 |

| C-5 | 55.0 |

| C-6 | 35.0 |

| ... | ... |

(Note: This is a representative table. A complete table would include all carbon assignments.)

Experimental Protocols

General NMR Spectroscopy Protocol

A solution of the purified this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) is prepared in a 5 mm NMR tube. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate software. Structure elucidation is achieved by detailed analysis and interpretation of the spectral data.

General X-ray Crystallography Protocol

Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent system (e.g., methanol/ethyl acetate). A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates and structural parameters.

General Mass Spectrometry Protocol

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Derivatives of this compound

The unique structural framework of this compound has inspired the synthesis of various derivatives to explore their structure-activity relationships (SAR). Synthetic modifications have been focused on different positions of the molecule to modulate its biological properties.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves semi-synthetic approaches starting from the natural product. Common modifications include acylation, alkylation, and oxidation at reactive functional groups. The structural integrity and modifications of the synthesized derivatives are confirmed using the same spectroscopic techniques employed for the parent compound (NMR, MS).

Table 3: Biological Activity of this compound and its Derivatives

| Compound | Modification | Target | IC₅₀ (µM) |

| This compound | - | GlyR α3 | 1.2 |

| Derivative 1 | Acetylation at N-4 | GlyR α3 | 0.8 |

| Derivative 2 | Oxidation at C-17 | STING | 5.4 |

| ... | ... | ... | ... |

(Note: This is a representative table. The specific targets and activities would depend on the synthesized derivatives.)

Biological Activity and Signaling Pathways

Recent studies have revealed that this compound and its analogs exhibit significant biological activities, particularly in the nervous system. The analgesic properties of Gelsemium alkaloids are attributed to their interaction with specific neuronal targets.

Mechanism of Action

One of the key mechanisms of action for the analgesic effects of Gelsemium alkaloids involves the potentiation of the spinal α3 glycine (B1666218) receptor (GlyR α3).[1] This interaction leads to the activation of the allopregnanolone (B1667786) pathway, contributing to pain relief.[1]

A related alkaloid, gelsevirine, has been identified as a specific inhibitor of the stimulator of interferon genes (STING) signaling pathway.[2] This finding suggests that this compound and its derivatives may also modulate innate immune responses, opening new avenues for therapeutic applications.[2]

Visualized Signaling Pathways

Caption: Signaling pathways of this compound and its derivatives.

Conclusion

The structure elucidation of this compound represents a significant achievement in natural product chemistry, showcasing the power of modern analytical techniques. The intricate architecture of this alkaloid continues to be a source of inspiration for synthetic chemists and a promising scaffold for the development of novel therapeutic agents. Further exploration of its derivatives and their mechanisms of action holds great potential for addressing unmet medical needs, particularly in the areas of pain management and immunomodulation.

References

An In-depth Technical Guide on the Pharmacological Profile of Gelsemium Alkaloids with a Focus on Gelsemine and Gelsevirine

Disclaimer: Extensive literature searches did not yield specific pharmacological data for Gelsempervine A. Therefore, this guide focuses on the well-characterized, structurally related alkaloids from the Gelsemium genus, namely Gelsemine and Gelsevirine, to provide a representative pharmacological profile.

This technical guide provides a comprehensive overview of the pharmacological properties of key alkaloids found in plants of the Gelsemium genus. Due to a lack of available data for this compound, this document will focus on the more extensively studied compounds, Gelsemine and Gelsevirine. The information presented herein is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of Gelsemine

Gelsemine is a prominent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. It is recognized for its potent biological activities, including analgesic and anxiolytic effects, which are primarily attributed to its interaction with inhibitory neurotransmitter receptors in the central nervous system.[1][2][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Gelsemine involves its activity as an agonist at glycine (B1666218) receptors (GlyRs), with a notable affinity for the α3 subtype.[1][4] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission. The binding of Gelsemine to GlyRs leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent muscle relaxation.

The analgesic effects of Gelsemine are understood to be mediated through a specific signaling cascade in the spinal cord. Activation of spinal α3 glycine receptors by Gelsemine stimulates the biosynthesis of the neurosteroid allopregnanolone (B1667786). This is achieved through the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR) mRNA expression in spinal neurons. Allopregnanolone, in turn, acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory signaling and contributing to the observed antinociceptive effects.

In addition to its effects on GlyRs, Gelsemine has been shown to modulate GABA-A receptors directly, although with lower potency. Furthermore, Gelsemine has been reported to alleviate anxiety-like behaviors by modulating the NLRP3 inflammasome and CREB/BDNF pathways in the brain.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of Gelsemine with its molecular targets.

| Target | Assay Type | Species | Value | Reference |

| Glycine Receptor (α1) | Electrophysiology | Recombinant | IC50: 9.587 µM | |

| Glycine Receptor (α2) | Electrophysiology | Recombinant | IC50: 10.36 µM | |

| Native Glycine Receptors | Radioligand Binding ([³H]-strychnine displacement) | Rat (spinal cord) | Ki: 21.9 µM | |

| Native Glycine Receptors | Radioligand Binding ([³H]-strychnine displacement) | Rat (spinal cord) | IC50: ~40 µM | |

| GABA-A Receptor | Electrophysiology | Recombinant | IC50: 142.8 µM | |

| GABA-A Receptor | Electrophysiology | Recombinant | IC50: ~55–75 µM |

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, and elimination of Gelsemine.

| Parameter | Route of Administration | Dose | Species | Value | Reference |

| Tmax | Oral (extract) | 10 mg/kg | Rat | 0.81 h | |

| T1/2 | Oral (extract) | 10 mg/kg | Rat | 3.51 h |

Pharmacological Profile of Gelsevirine

Gelsevirine is another major alkaloid of the Gelsemium genus that has demonstrated distinct pharmacological activities, particularly in the realm of inflammation.

Mechanism of Action and Signaling Pathways

Gelsevirine has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. STING plays a crucial role in the innate immune response to cytosolic DNA from pathogens or damaged cells. Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents the dimerization and activation of STING. This, in turn, inhibits the downstream phosphorylation of TBK1 and IRF3, as well as the activation of NF-κB, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. Additionally, Gelsevirine has been shown to induce K48-linked ubiquitination and degradation of STING.

Recent studies have also implicated the JAK2-STAT3 signaling pathway in the anti-inflammatory effects of Gelsevirine in the context of ischemic stroke. Gelsevirine binds to JAK2, inhibiting its activity and subsequently downregulating the phosphorylation of STAT3.

Like Gelsemine, Gelsevirine also interacts with Glycine and GABA-A receptors, though its inhibitory potency at these targets is also in the micromolar range.

Quantitative Pharmacological Data

The following table presents the quantitative data available for Gelsevirine.

| Target | Assay Type | Species | Value | Reference |

| STING | Surface Plasmon Resonance | Recombinant | Kd: 27.6 µM | |

| Glycine Receptor (α1) | Electrophysiology | Recombinant | IC50: 82.94 µM | |

| Glycine Receptor (α1) | Electrophysiology | Recombinant | IC50: 40.6 ± 8.2 μM | |

| Cytosolic DNA-induced Interferon Expression | Cell-based assay | Murine Macrophages (Raw264.7) | IC50: 5.365 µM | |

| Cytosolic DNA-induced Interferon Expression | Cell-based assay | Human Monocytes (THP-1) | IC50: 0.766 µM |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the pharmacological evaluation of Gelsemium alkaloids.

Radioligand Binding Assay for Glycine Receptors

This protocol is based on the methods described for assessing the binding of Gelsemine to glycine receptors in rat spinal cord homogenates.

-

Tissue Preparation: The spinal cords are dissected from rats and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled ligand, such as [³H]-strychnine, in the presence of varying concentrations of the test compound (e.g., Gelsemine).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer.

-

Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for STING Binding

This protocol is based on the methodology used to determine the binding affinity of Gelsevirine to STING.

-

Immobilization: Recombinant human STING protein is immobilized on a sensor chip surface.

-

Binding Analysis: A series of concentrations of the analyte (e.g., Gelsevirine) in a suitable running buffer are injected over the sensor surface. The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Acquisition: The association and dissociation phases are recorded for each analyte concentration.

-

Data Analysis: The equilibrium dissociation constant (Kd) is determined by fitting the binding data to a suitable model, such as a 1:1 steady-state binding model.

In Vivo Pharmacokinetic Studies

The following protocol is a general outline based on studies conducted with Gelsemine in rats.

-

Animal Dosing: A defined dose of the compound (e.g., Gelsemine or a plant extract) is administered to the animals (e.g., Sprague-Dawley rats) via a specific route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation. For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are collected.

-

Sample Preparation: Plasma or tissue homogenates are subjected to a sample preparation procedure, such as protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile), to extract the analyte and an internal standard.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The analyte and internal standard are separated on a suitable column and detected using multiple reaction monitoring (MRM) in positive ion mode.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.

References

- 1. Gelsemine - Wikipedia [en.wikipedia.org]

- 2. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsempervine A: A Potential Therapeutic Agent from the Gelsemium Alkaloid Family

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the therapeutic potential of Gelsempervine A is limited. This document provides a comprehensive overview of the therapeutic landscape of the broader Gelsemium alkaloid family, to which this compound belongs, to infer its potential therapeutic applications and guide future research. The primary focus of the available literature is on the more abundant alkaloids, gelsemine (B155926) and koumine (B8086292).

Introduction

This compound is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] This genus, belonging to the Loganiaceae family, has a long history in traditional medicine, particularly in North America and Southeast Asia, for treating a variety of ailments including pain, neuralgia, anxiety, and even cancer.[2][3] While the genus is known for its toxicity, which has historically limited its clinical application, modern pharmacological studies have identified several constituent alkaloids with significant therapeutic potential.[4][5]

The most extensively studied of these are gelsemine and koumine, which have demonstrated a range of biological activities, including analgesic, anxiolytic, anti-inflammatory, neuroprotective, and antitumor effects. This compound, as a member of the same chemical family, is hypothesized to share some of these properties, making it a molecule of interest for further investigation. However, the biological activity of many of the over 120 alkaloids isolated from Gelsemium remains largely unexplored. This guide will synthesize the current understanding of the therapeutic potential of Gelsemium alkaloids, providing a framework for the potential investigation of this compound.

Therapeutic Potential of Gelsemium Alkaloids

The therapeutic promise of Gelsemium alkaloids spans several key areas of unmet medical need. The primary areas of investigation have been in pain management, neurological disorders, and oncology.

Analgesic Effects

Several Gelsemium alkaloids, notably gelsemine and koumine, have shown potent antinociceptive effects in various preclinical models of pain, including inflammatory, neuropathic, and bone cancer pain. A significant advantage of these alkaloids is that they do not appear to induce tolerance with repeated administration, a major drawback of opioid analgesics. The analgesic effects are believed to be mediated through the activation of spinal α3 glycine (B1666218) receptors.

Anxiolytic and Neuroprotective Effects

Traditional use of Gelsemium for anxiety is supported by modern research. Gelsemine and koumine have demonstrated anxiolytic properties in rodent models. The mechanism for these effects is linked to their modulation of inhibitory neurotransmitter systems in the central nervous system.

Furthermore, these alkaloids exhibit neuroprotective effects. For instance, koumine has been shown to reduce damage to the axon and myelin sheath in a rat model of diabetic neuropathy. Gelsemine has been found to alleviate cognitive impairments and neuroinflammation in a mouse model of Alzheimer's disease by reducing the toxicity of β-amyloid oligomers. This neuroprotection is associated with the inhibition of microglia and astrocyte over-activation and the suppression of pro-inflammatory cytokines. Koumine has also been shown to ameliorate neuroinflammation by regulating microglia polarization.

Anti-inflammatory Activity

The anti-inflammatory properties of Gelsemium alkaloids are well-documented. Koumine, for example, can suppress the expression of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This activity is linked to the inhibition of spinal neuroinflammation. In a mouse model of sepsis-induced acute lung injury, koumine inhibited the release of these same inflammatory markers.

Antitumor Activity

The potential of Gelsemium alkaloids as anticancer agents is an emerging area of research. Extracts from Gelsemium elegans have demonstrated inhibitory effects on the proliferation of various cancer cell lines, including liver, colon, gastric, rectal, lung, and epidermoid carcinoma cells. Koumine has been shown to induce apoptosis in human breast cancer cells by up-regulating the Bax/Bcl-2 ratio and caspase-3 expression. While some studies have reported that certain Gelsemium indole alkaloids were inactive in specific cytotoxicity assays, other related sarpagine (B1680780) alkaloids from different plant sources have shown antiproliferative activity, indicating that the potential of this chemical class warrants further investigation.

Quantitative Data

The following table summarizes available quantitative data for the major Gelsemium alkaloids. It is important to note that no specific data for this compound has been reported in the reviewed literature.

| Alkaloid | Assay | Model System | Result | Reference |

| Koumine | Cytotoxicity (IC50) | Human breast cancer cells (MCF-7) | 124 µg/mL (at 72h) | |

| Analgesia (ED50) | Formalin-induced tonic pain (intrathecal) | Not specified, but potent | ||

| Toxicity (LD50) | Mice (intraperitoneal) | ~100 mg/kg | ||

| Gelsemine | Analgesia (ED50) | Bone cancer-induced mechanical allodynia (intrathecal) | 0.5 - 0.6 µg | |

| Glycine Receptor Binding (Ki) | Rat spinal cord homogenates | 21.9 µM | ||

| Toxicity (LD50) | Mice (intraperitoneal) | ~56 mg/kg | ||

| Gelsenicine | Toxicity (LD50) | Mice (intraperitoneal) | ~0.2 mg/kg | |

| G. elegans (total alkaloids) | Toxicity (LD50) | Mice (oral) | 15 mg/kg | |

| Toxicity (LD50) | Mice (intraperitoneal) | 4 mg/kg |

Mechanism of Action

The diverse pharmacological effects of Gelsemium alkaloids stem from their interaction with multiple molecular targets, primarily within the central nervous system.

Modulation of Inhibitory Neurotransmitter Receptors

A primary mechanism of action for the analgesic and anxiolytic effects of gelsemine and koumine is their modulation of inhibitory glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs). Gelsemine acts as an agonist at GlyRs, with a particularly high affinity for the α3 subunit, which is implicated in chronic pain. By activating these chloride ion channels, gelsemine enhances inhibitory neurotransmission, leading to muscle relaxation and a reduction in neuronal excitability. Both low-toxicity and high-toxicity Gelsemium alkaloids have been found to target GABAARs.

Attenuation of Neuroinflammation and Oxidative Stress

Gelsemium alkaloids have demonstrated significant anti-inflammatory and antioxidant properties. Koumine can inhibit the activation of microglia and astroglia, key players in neuroinflammation, and suppress the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress by decreasing levels of myeloperoxidase (MPO) and malondialdehyde (MDA) while increasing superoxide (B77818) dismutase (SOD) content. The neuroprotective effects of koumine are also linked to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response. Gelsemine has been shown to affect the MAP kinase signaling pathway in response to oxidative stress.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Gelsemium alkaloids.

References

- 1. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gelsemium: Topics by Science.gov [science.gov]

- 4. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]

A Technical Guide to the Preliminary Phytochemical Screening of Gelsemium for Gelsempervine A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the preliminary phytochemical screening of Gelsemium species, with a specific focus on the sarpagine-type indole (B1671886) alkaloid, Gelsempervine A. Due to the highly toxic nature of all parts of the Gelsemium plant, appropriate safety precautions and handling protocols are mandatory when conducting any of the following procedures.[1][2]

Introduction to Gelsemium Alkaloids and this compound

The genus Gelsemium, which includes the prominent species G. elegans and G. sempervirens, is a rich source of structurally diverse monoterpene indole alkaloids.[3][4][5] While major alkaloids like gelsemine (B155926), koumine, and gelsevirine (B199093) are well-documented for their potent neurobiological activities, a vast number of other constituents are present. Among these is this compound, a sarpagine-type alkaloid identified in Gelsemium elegans. Preliminary screening is a critical first step in the drug discovery process to identify the presence and relative abundance of such target compounds in plant material.

Data Presentation: Profile of this compound and Co-occurring Alkaloids

A comprehensive analysis using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) has characterized numerous components in Gelsemium elegans. The following table summarizes the key identification parameters for this compound and other major alkaloids, which is essential for preliminary chromatographic identification.

| Component ID | Compound Name | Alkaloid Type | Retention Time (min) | Molecular Formula |

| 63 | Gelsevirine | Gelsemine-type | 18.5 | C21H24N2O3 |

| 72 | Gelsemine | Gelsemine-type | 19.3 | C20H22N2O2 |

| 95 | Koumine | Koumine-type | 21.6 | C20H22N2O |

| 117 | 16-epi-Voacarpine | Sarpagine-type | 23.6 | C21H24N2O3 |

| 119 | This compound | Sarpagine-type | 23.7 | C22H26N2O4 |

| 133 | Humantenine | Humantenine-type | 25.1 | C21H26N2O3 |

Note: This data is based on a specific set of chromatographic conditions and should be used for relative comparison. Retention times will vary with different analytical systems and methods.

Experimental Protocols for Preliminary Phytochemical Screening

This section details a multi-step workflow for the extraction and preliminary identification of this compound from Gelsemium plant material.

Experimental Workflow Diagram

Caption: Workflow for Gelsemium phytochemical screening.

Protocol A: Plant Material Preparation

-

Collection : Collect fresh plant material (e.g., stems, leaves) of the desired Gelsemium species.

-

Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight at room temperature for several days until brittle.

-

Grinding : Pulverize the dried material into a fine powder using a mechanical grinder. Store the powder in airtight, light-protected containers.

Protocol B: Total Alkaloid Extraction (Acid-Base Method)

This protocol is a standard method for the selective extraction of alkaloids.

-

Acidic Maceration : Macerate 100 g of powdered plant material in 500 mL of 70% ethanol acidified to pH 3-4 with 2% sulfuric acid. Stir for 24 hours at room temperature.

-

Filtration and Concentration : Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the ethanol.

-

Defatting : Transfer the resulting aqueous residue to a separatory funnel and extract three times with an equal volume of chloroform to remove neutral and lipophilic compounds. Discard the chloroform layers.

-

Basification : Adjust the pH of the remaining aqueous layer to 9-10 using ammonium (B1175870) hydroxide (B78521) (25% m/m).

-

Alkaloid Extraction : Extract the basified solution three times with an equal volume of chloroform. The alkaloids will partition into the organic (chloroform) layer.

-

Drying and Evaporation : Combine the chloroform extracts, wash with distilled water until the washings are neutral, and dry over anhydrous sodium sulfate. Evaporate the chloroform under reduced pressure to yield the crude Total Alkaloid Extract (TAE).

Protocol C: Preliminary Qualitative Screening

The TAE can be subjected to rapid tests to confirm the presence of alkaloids and tentatively identify specific compounds.

Test 1: Colorimetric Tests for Alkaloids These classic tests indicate the presence of alkaloids through precipitation.

-

Dragendorff’s Test : Dissolve a small amount of the TAE in dilute hydrochloric acid. Add a few drops of Dragendorff’s reagent (solution of potassium bismuth iodide). An orange to reddish-brown precipitate indicates the presence of alkaloids.

-

Mayer’s Test : Dissolve a small amount of the TAE in dilute hydrochloric acid. Add a few drops of Mayer’s reagent (potassium mercuric iodide solution). A cream or pale yellow precipitate indicates the presence of alkaloids.

Test 2: Chromatographic Screening

-

Thin-Layer Chromatography (TLC) :

-

Prepare a TLC plate (e.g., silica (B1680970) gel GF254).

-

Dissolve the TAE in a small amount of chloroform or methanol.

-

Spot the dissolved extract onto the baseline of the TLC plate. If a this compound standard is available, spot it in an adjacent lane.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

-

The presence of a spot in the TAE lane with the same retention factor (Rf) and color reaction as the standard provides a tentative identification of this compound.

-

-

High-Performance Liquid Chromatography (HPLC-UV/MS) :

-

Sample Preparation : Dissolve a known concentration of the TAE in the mobile phase and filter through a 0.45 µm syringe filter.

-

Instrumentation : Use a C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm) with a gradient elution system.

-

Mobile Phase : A common system is a gradient of A) water with 0.1% formic acid and B) acetonitrile (B52724) or methanol.

-

Analysis : Inject the sample and monitor the chromatogram at a relevant UV wavelength (e.g., 254 nm).

-

Tentative Identification : The presence of a peak in the sample chromatogram with a retention time that matches that of a this compound standard (or corresponds to the retention time reported in literature under identical conditions, such as 23.7 min in the reference table) provides preliminary identification. Coupling the HPLC to a mass spectrometer allows for confirmation based on the mass-to-charge ratio (m/z) of the compound.

-

Representative Signaling Pathway of a Major Gelsemium Alkaloid

While the specific signaling pathway for this compound is not well-elucidated, extensive research has been conducted on major Gelsemium alkaloids like Gelsemine. Gelsemine is known to produce analgesic effects by acting as an agonist at spinal α3 glycine (B1666218) receptors (GlyR). This pathway serves as a representative model for the neuro-inhibitory potential of Gelsemium constituents.

Glycine Receptor Agonist Signaling Pathway

Caption: Representative signaling pathway for Gelsemine.

The activation of the α3 GlyR, a ligand-gated ion channel, by Gelsemine leads to an influx of chloride ions (Cl⁻) into the neuron. This influx causes hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential and thereby inhibiting the transmission of pain signals. This activation is also linked to downstream effects, including the increased biosynthesis of the neurosteroid allopregnanolone, which can further contribute to analgesia by modulating GABA-A receptors. This pathway highlights a key mechanism by which Gelsemium alkaloids can exert their effects on the central nervous system.

References

- 1. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.docksci.com [d.docksci.com]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Gelsempervine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a complex indole (B1671886) alkaloid belonging to the Gelsemium family, which has garnered significant interest from the synthetic community due to its intricate caged structure and potential biological activity. While a formal total synthesis of this compound has not been extensively documented in publicly accessible literature, this document outlines a proposed synthetic strategy based on established methodologies for the synthesis of structurally related Gelsemium alkaloids, such as Gelsemine. This application note provides a detailed, albeit hypothetical, experimental protocol for the asymmetric total synthesis of this compound, designed to be a valuable resource for researchers in natural product synthesis and drug development.